molecular formula C11H22N2O3 B12986682 tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate

Cat. No.: B12986682
M. Wt: 230.30 g/mol
InChI Key: SWYDKTPYHUZRIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is then reacted with appropriate reagents to introduce the 2-amino-3-hydroxypropyl group .

Industrial Production Methods

it is generally produced in research laboratories for specific scientific purposes rather than on a large industrial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in scientific research, making it a valuable compound for various studies .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(6-13)4-9(12)7-14/h8-9,14H,4-7,12H2,1-3H3

InChI Key

SWYDKTPYHUZRIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(CO)N

Origin of Product

United States

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